

Enthalpy of Formation for Calcium Borohydride: A Technical Guide

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Compound of Interest

Compound Name: Calcium borohydride

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This technical guide provides a comprehensive overview of the enthalpy of formation for **calcium borohydride** ($\text{Ca}(\text{BH}_4)_2$), a compound of significant interest in the field of hydrogen storage and as a reducing agent in chemical synthesis. This document collates and presents key thermodynamic data, details the experimental protocols for its determination, and illustrates the relevant chemical pathways.

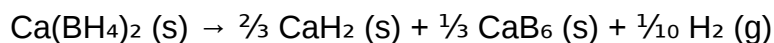
Executive Summary

Calcium borohydride is a complex hydride recognized for its high gravimetric hydrogen density. Its thermodynamic stability, characterized by its enthalpy of formation, is a critical parameter for its practical application. This guide summarizes the reported values for the enthalpy of decomposition, from which the enthalpy of formation is derived, and outlines the experimental and theoretical methods used for their determination.

Thermodynamic Data: Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) of a compound is the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. For **calcium borohydride**, direct measurement of the enthalpy of formation is challenging. Therefore, it is often calculated from the experimentally determined enthalpy of its decomposition reaction.

The primary decomposition reaction for **calcium borohydride** is:



The reported values for the enthalpy of this decomposition reaction (ΔH_{decomp}) vary in the literature, which in turn affects the calculated enthalpy of formation.

Parameter	Reported Value (kJ/mol H ₂)	Calculated ΔH_{decomp} (kJ/mol Ca(BH ₄) ₂)	Source
Enthalpy of Decomposition	32	106.7	Theoretical Calculation[1]
Enthalpy of Decomposition	40.6–87	135.3–290	Not specified
Enthalpy of Decomposition	87.2	290.7	Experimental[2][3]

To calculate the standard enthalpy of formation of Ca(BH₄)₂, we use the enthalpies of formation of the products and Hess's Law.

Standard Enthalpies of Formation of Products:

Compound	ΔH_f° (kJ/mol)	Source
CaH ₂ (s)	-181.5	[4]
CaH ₂ (s)	-186.2	[5]
CaB ₆ (s)	-299.023	Calculated[6]

Using the average value for CaH₂ (-183.85 kJ/mol) and the calculated value for CaB₆, the enthalpy of formation for Ca(BH₄)₂ can be estimated from the decomposition enthalpy. For instance, using the theoretical decomposition enthalpy of 32 kJ/mol H₂ (106.7 kJ/mol Ca(BH₄)₂):

$$\Delta H_f^\circ[\text{Ca}(\text{BH}_4)_2] = \left[\frac{2}{3} * \Delta H_f^\circ(\text{CaH}_2) + \frac{1}{3} * \Delta H_f^\circ(\text{CaB}_6) \right] - \Delta H_{\text{decomp}}$$
$$\Delta H_f^\circ[\text{Ca}(\text{BH}_4)_2] = \left[\frac{2}{3} * (-183.85) + \frac{1}{3} * (-299.023) \right] - 106.7$$
$$\Delta H_f^\circ[\text{Ca}(\text{BH}_4)_2] \approx -122.57 - 99.67 - 106.7 = -328.94 \text{ kJ/mol}$$

It is crucial to note that the variation in reported decomposition enthalpies leads to a range of calculated formation enthalpies. The value of 87.2 kJ/mol H₂ for decomposition suggests a significantly more stable compound.

Experimental Protocols

The determination of the enthalpy of formation of **calcium borohydride** relies on various experimental techniques that probe its thermal decomposition and synthesis.

Synthesis of Calcium Borohydride

a) Solid-State Synthesis:

A common method involves the reaction of a ball-milled mixture of calcium hexaboride (CaB₆) and calcium hydride (CaH₂) in a 1:2 molar ratio.^[7]

- Procedure: The reactants are milled under an inert atmosphere (e.g., argon). The milled powder is then subjected to high hydrogen pressure (e.g., 700 bar) at elevated temperatures (400–440 °C).^[7] Catalysts, such as TiCl₃, may be added to enhance reaction kinetics.^[8]

b) Wet Chemistry (Metathesis Reaction):

This method involves the reaction of calcium chloride (CaCl₂) and sodium borohydride (NaBH₄) in a solvent, typically tetrahydrofuran (THF).^{[2][3]}

- Procedure: CaCl₂ and NaBH₄ are ball-milled in THF. This results in the formation of a THF adduct of **calcium borohydride**, Ca(BH₄)₂·2THF. The solvent is subsequently removed by heating under vacuum to yield solvent-free Ca(BH₄)₂.^{[2][3]}

Thermal Analysis for Enthalpy Determination

a) Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

These techniques are used to study the thermal decomposition of Ca(BH₄)₂.

- TGA Protocol: A sample of $\text{Ca}(\text{BH}_4)_2$ is heated at a constant rate under a controlled atmosphere (e.g., argon or helium). The weight loss of the sample is recorded as a function of temperature, which corresponds to the release of hydrogen.
- DSC Protocol: The heat flow to or from the sample is measured as it is heated. Endothermic peaks correspond to phase transitions and decomposition events. The area under the decomposition peak can be used to determine the enthalpy of decomposition. A typical experiment might involve heating the sample from room temperature to 500°C at a rate of 5 K/min .^[1]

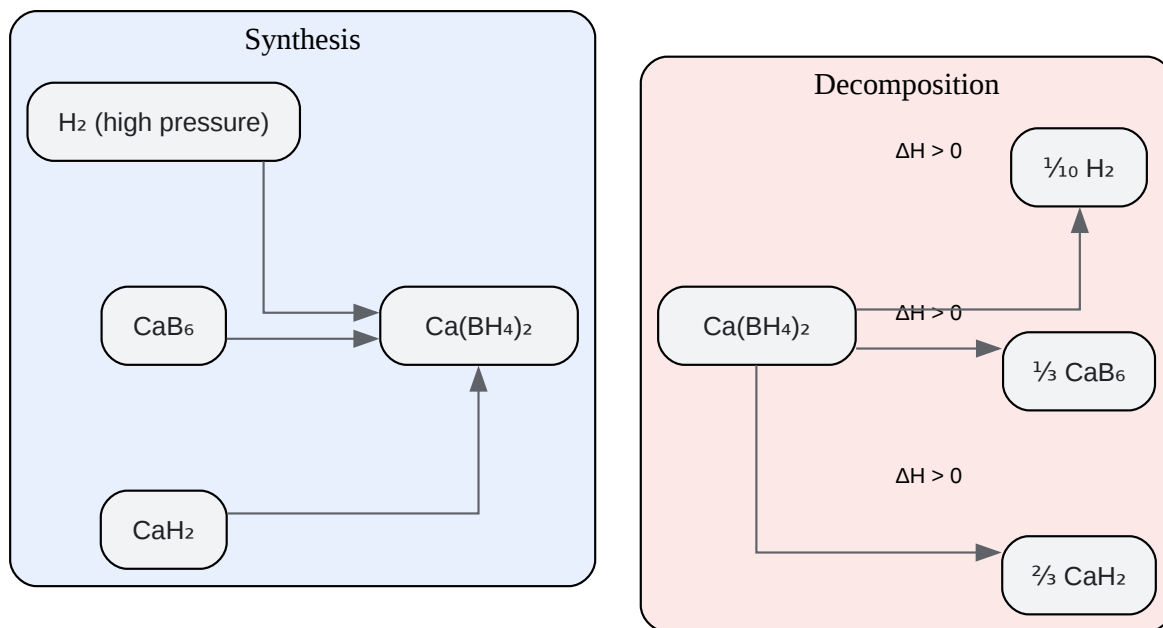
b) Pressure-Composition (p-c) Isotherm Measurements:

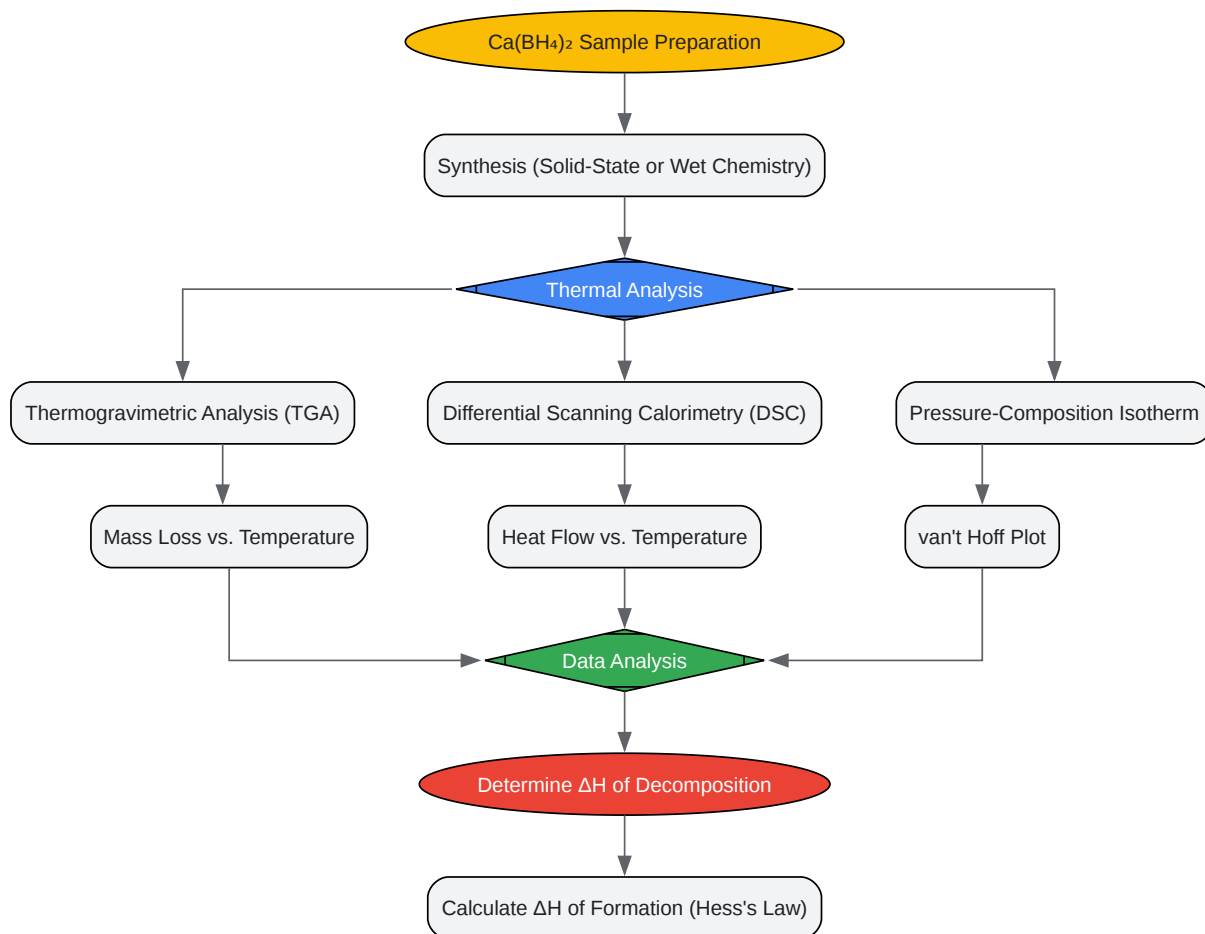
This method involves measuring the equilibrium hydrogen pressure over a sample of $\text{Ca}(\text{BH}_4)_2$ at various temperatures.

- Procedure: A sample is placed in a Sieverts-type apparatus. At a constant temperature, hydrogen is incrementally added to or removed from the system, and the equilibrium pressure is measured. The van't Hoff equation can then be used to determine the enthalpy of the dehydrogenation reaction from the p-c isotherms at different temperatures.

Diagrams

Synthesis and Decomposition Pathway of Calcium Borohydride





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